Flindokalner
Overview
Description
Mechanism of Action
Target of Action
Flindokalner, also known as BMS-204352, primarily targets two important subtypes of neuronal potassium channels :
These channels play a crucial role in regulating the electrical activity of neurons, and their modulation can have significant effects on neuronal function.
Mode of Action
This compound acts as a positive modulator of all neuronal Kv7 channel subtypes expressed in HEK293 cells . It is also a large conductance calcium-activated K channel (BKca) positive modulator . Interestingly, this compound shows a negative modulatory activity at Kv7.1 channels .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the modulation of potassium channels. By acting as a positive modulator of certain potassium channels and a negative modulator of others, this compound can influence the flow of potassium ions across the neuronal cell membrane . This can affect the excitability of neurons and potentially influence various neurological processes.
Result of Action
This compound’s modulation of potassium channels can have significant effects at the molecular and cellular levels. For instance, it has been shown to significantly reduce cortical infarct volume in animal models of stroke . This suggests that this compound’s action on potassium channels may have neuroprotective effects.
Biochemical Analysis
Biochemical Properties
Flindokalner is a positive modulator of all neuronal Kv7 channel subtypes expressed in HEK293 cells . It also acts as a large conductance calcium-activated K channel (BKca) positive modulator . It shows a negative modulatory activity at Kv7.1 channels and acts as a negative modulator of GABAA receptors .
Cellular Effects
This compound influences cell function by modulating the activity of potassium channels. By acting as a positive modulator of Kv7 channels, it can influence the excitability of neurons and other cells that express these channels . Its negative modulatory activity at GABAA receptors suggests that it may also influence inhibitory signaling in the nervous system .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with ion channels. It acts as a positive modulator of Kv7 channels, enhancing their activity and thereby increasing potassium ion flow across the cell membrane . Conversely, it acts as a negative modulator of Kv7.1 channels and GABAA receptors, reducing their activity .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed in both in vitro and in vivo studies
Dosage Effects in Animal Models
This compound has been shown to have anxiolytic effects in animal models
Preparation Methods
The synthesis of Flindokalner involves several steps:
Protection and Lithiation: 3-(Trifluoromethyl)aniline is protected as the tert-butyl carbamate by treatment with Boc2O.
Cyclization: Acid hydrolysis of the Boc group with concomitant cyclization gives rise to 6-(trifluoromethyl)isatin.
Addition and Conversion: Addition of a Grignard reagent to the isatin produces a 3-hydroxy-3-aryloxindole, which is then converted to the corresponding 3-fluoro oxindole by treatment with diethylaminosulfur trifluoride.
Resolution: Optical resolution by means of chiral HPLC furnishes the title (S)-enantiomer.
Chemical Reactions Analysis
Flindokalner undergoes various chemical reactions:
Oxidation and Reduction:
Substitution: This compound can undergo substitution reactions, particularly involving its functional groups such as the methoxy and fluoro groups.
Common Reagents and Conditions: Typical reagents include sec-butyllithium, diethyl oxalate, and diethylaminosulfur trifluoride.
Scientific Research Applications
Flindokalner has several scientific research applications:
Neuroprotection: It has been investigated for its neuroprotective properties in the treatment of stroke, showing significant reduction in cortical infarct volume in animal models.
Anxiolytic Effects: This compound exhibits anxiolytic efficacy in vivo, making it a potential candidate for anxiety treatment.
Migraine Research: Recent studies have explored its role in migraine pathophysiology, particularly its effects on potassium channels and vasodilation.
Comparison with Similar Compounds
Flindokalner is unique in its dual modulation of potassium channels. Similar compounds include:
Retigabine: Another potassium channel opener, but primarily targets KCNQ channels.
NS1619: A BK channel opener, but lacks the dual modulation seen in this compound.
Vardenafil: An indole-based compound used for erectile dysfunction, highlighting the versatility of the indole scaffold.
This compound’s unique combination of potassium channel modulation and neuroprotective properties sets it apart from other compounds in its class.
Properties
IUPAC Name |
(3S)-3-(5-chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)-1H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF4NO2/c1-24-13-5-3-9(17)7-11(13)15(18)10-4-2-8(16(19,20)21)6-12(10)22-14(15)23/h2-7H,1H3,(H,22,23)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYONBAOIMCNEH-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)[C@]2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870176 | |
Record name | (+)-MaxiPost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187523-35-9 | |
Record name | BMS 204352 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187523-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flindokalner [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187523359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flindokalner | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16908 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (+)-MaxiPost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLINDOKALNER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J57O328W4W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.